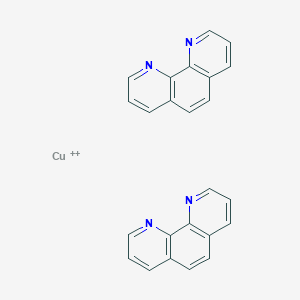
Bis(1,10-phenanthroline)copper(2+) ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Isepamicin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
将来の方向性
The potential of transition metal complexes like Bis(1,10-phenanthroline)copper(2+) ion in the field of single-molecule mechanochromism is yet to be examined . The results of time-dependent (TD)-DFT-calculated UV–vis suggest that the bis-Cu(I)-phenanthroline-2-acetamide complex is predicted to have an observable shift of the metal-to-ligand charge transfer band upon pulling from 0 to 0.6 nN in the visible region . This indicates that transition metal complexes are feasible candidates as mechanophores and are worthy of further exploration .
作用機序
イセパマイシン硫酸塩は、細菌の30Sリボソームサブユニットに結合することによりその効果を発揮し、タンパク質合成を阻害します。この作用は、細菌の細胞成長と複製を阻害することにつながります。 この化合物は、タンパク質合成に関与する特定の分子経路を標的にするため、さまざまな細菌種に対して効果的です .
類似の化合物との比較
類似の化合物
ゲンタマイシン: 同様の作用機序を持つ別のアミノグリコシド系抗生物質ですが、化学構造が異なります。
アミカシン: 幅広いスペクトル活性を持ち、特定の細菌酵素に対する耐性で知られています。
独自性
イセパマイシン硫酸塩は、タイプI 6'-アセチルトランスフェラーゼを有する菌株に対する増強された有効性と、グラム陰性非発酵菌に対する顕著な抗菌活性を示すことから、独自性があります。 さらに、ゲンタマイシンなどの他のアミノグリコシドと比較して、腎毒性の可能性が低いことも特徴です .
生化学分析
Biochemical Properties
The Bis(1,10-phenanthroline)copper(2+) ion has been shown to interact with various biomolecules. For instance, it has been coordinated by salubrinal through the thionic group . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
The effects of the this compound on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the concentration of the ion.
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific context and conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can change over time. This includes information on the ion’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The this compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues in a manner that depends on the specific transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of the this compound and its effects on activity or function can vary depending on factors such as targeting signals or post-translational modifications .
準備方法
合成ルートと反応条件
イセパマイシン硫酸塩の合成には、ゲンタマイシンBの化学修飾が含まれます。. 反応条件は通常、化学変換を促進するために特定の試薬と溶媒を使用します。
工業生産方法
イセパマイシン硫酸塩の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、医薬品基準を満たすための精製と品質管理の複数ステップが含まれます .
化学反応の分析
反応の種類
イセパマイシン硫酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素を添加するか、水素を除去することを伴います。
還元: この反応は、化合物に水素を添加するか、酸素を除去することを伴います。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は、目的の変換と化合物の安定性に依存して異なります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらし、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
イセパマイシン硫酸塩は、以下を含む幅広い科学研究への応用があります。
化学: アミノグリコシド系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 細菌耐性メカニズムと新しい抗菌剤の開発に関する研究に使用されます。
医学: 抗生物質耐性菌による感染症の治療における潜在的な用途が調査されています。
類似化合物との比較
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Amikacin: Known for its broad-spectrum activity and resistance to certain bacterial enzymes.
Tobramycin: Effective against a variety of Gram-negative bacteria but with a different spectrum of activity compared to isepamicin sulfate
Uniqueness
Isepamicin sulfate is unique due to its enhanced efficacy against strains harboring type I 6’-acetyltransferase and its considerable antimicrobial activity against Gram-negative non-fermenters. Additionally, it has a lower potential for renal toxicity compared to other aminoglycosides like gentamicin .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Bis(1,10-phenanthroline)copper(2+) ion can be achieved through a ligand exchange reaction between copper(II) sulfate and 1,10-phenanthroline in the presence of a reducing agent.", "Starting Materials": [ "Copper(II) sulfate", "1,10-phenanthroline", "Reducing agent (such as sodium sulfite or ascorbic acid)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve copper(II) sulfate and 1,10-phenanthroline in a solvent to form a solution.", "Add a reducing agent to the solution to reduce copper(II) ions to copper(I) ions.", "Allow the ligand exchange reaction to occur between copper(I) ions and 1,10-phenanthroline, forming Bis(1,10-phenanthroline)copper(2+) ion.", "Filter and wash the product to obtain the desired compound." ] } | |
CAS番号 |
15823-71-9 |
分子式 |
C24H16CuN4+2 |
分子量 |
424.0 g/mol |
IUPAC名 |
copper;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2 |
InChIキー |
YXGZTNUNHBXFAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
正規SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
| 15823-71-9 | |
関連するCAS |
21711-45-5 (sulfate[1:1]) |
同義語 |
(o-phenanthroline) cupric bis(1,10-phenanthroline)copper(2+) ion bis(1,10-phenanthroline)copper(2+) ion, diacetate salt bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer bis(1,10-phenanthroline)copper(2+) ion, dinitrate bis(1,10-phenanthroline)copper(2+) ion, diperchlorate bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1) Cu(OP)2 Cu(Phen)2 cupric di(1,10-phenanthroline) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





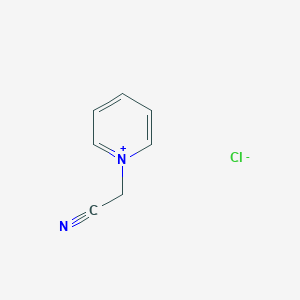

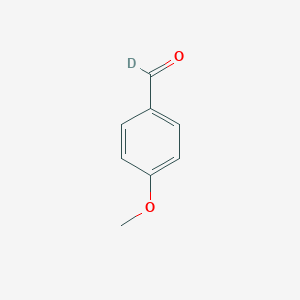
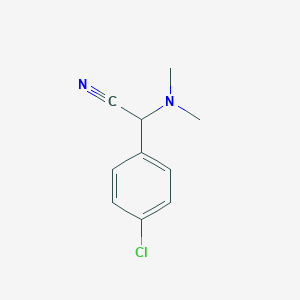
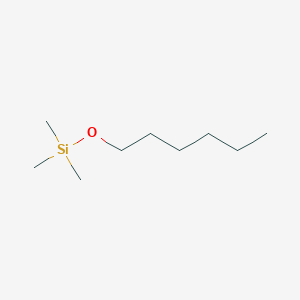
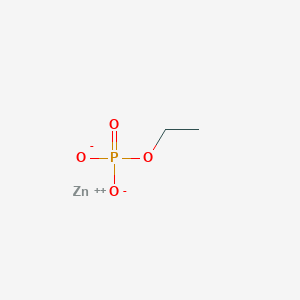

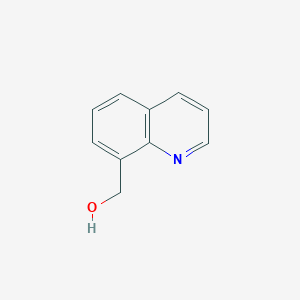
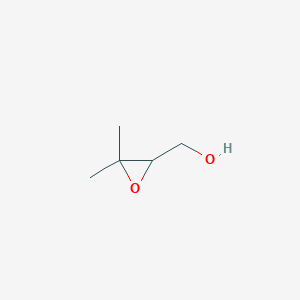
![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)

